molecular formula C10H7ClFNO2 B12953771 Ethyl 2-chloro-3-cyano-4-fluorobenzoate

Ethyl 2-chloro-3-cyano-4-fluorobenzoate

Cat. No.: B12953771
M. Wt: 227.62 g/mol
InChI Key: SVVAHNSDAPYAJR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H6ClFNO2. It is a derivative of benzoic acid and is characterized by the presence of chloro, cyano, and fluoro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-cyano-4-fluorobenzoate typically involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 2-chloro-3-cyano-4-fluorobenzoic acid.

    Reduction: Formation of 2-chloro-3-amino-4-fluorobenzoate.

Scientific Research Applications

Ethyl 2-chloro-3-cyano-4-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluoro groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-fluorobenzoate
  • Methyl 2-fluorobenzoate
  • Ethyl 4-chloro-2-fluorobenzoate

Uniqueness

Ethyl 2-chloro-3-cyano-4-fluorobenzoate is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

ethyl 2-chloro-3-cyano-4-fluorobenzoate

InChI

InChI=1S/C10H7ClFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3

InChI Key

SVVAHNSDAPYAJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Cl

Origin of Product

United States

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